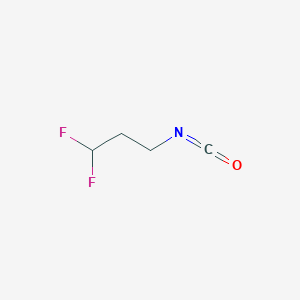

1,1-Difluoro-3-isocyanatopropane

Beschreibung

1,1-Difluoro-3-isocyanatopropane is a fluorinated organic compound containing an isocyanate (-NCO) functional group and two fluorine atoms at the first carbon of a propane backbone. This structure confers unique reactivity and physicochemical properties, making it valuable in synthesizing polymers, agrochemicals, and pharmaceuticals. The fluorine substituents enhance thermal stability and electronegativity, influencing its reactivity in nucleophilic additions or cycloadditions .

Eigenschaften

Molekularformel |

C4H5F2NO |

|---|---|

Molekulargewicht |

121.09 g/mol |

IUPAC-Name |

1,1-difluoro-3-isocyanatopropane |

InChI |

InChI=1S/C4H5F2NO/c5-4(6)1-2-7-3-8/h4H,1-2H2 |

InChI-Schlüssel |

XXTZXRHKXLYZTE-UHFFFAOYSA-N |

Kanonische SMILES |

C(CN=C=O)C(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1-Difluoro-3-isocyanatopropane can be synthesized through various methods. One common approach involves the reaction of 1,1-difluoropropane with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 1,1-difluoro-3-isocyanatopropane may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the reactivity of isocyanates and the potential hazards associated with phosgene.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Difluoro-3-isocyanatopropane undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.

Polymerization: The isocyanate group can react with itself or other isocyanates to form polyureas and polyurethanes.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Catalysts: Such as dibutyltin dilaurate, can be used to accelerate reactions involving the isocyanate group.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Polyureas and Polyurethanes: Formed through polymerization reactions.

Wissenschaftliche Forschungsanwendungen

1,1-Difluoro-3-isocyanatopropane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules

Biology: Investigated for its potential use in the development of biologically active compounds. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of these compounds.

Medicine: Explored for its potential use in drug discovery and development. Fluorinated compounds are often more resistant to metabolic degradation, making them attractive candidates for pharmaceuticals.

Industry: Used in the production of specialty polymers and materials. The isocyanate group allows for the formation of polyurethanes and other polymeric materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,1-difluoro-3-isocyanatopropane involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of various products such as ureas and carbamates. The presence of fluorine atoms can influence the reactivity and stability of the compound, making it a valuable tool in chemical synthesis.

Vergleich Mit ähnlichen Verbindungen

1,1,1-Trifluoro-3-isocyanatopropane

- Structure : CF₃-CH₂-NCO (vs. CHF₂-CH₂-NCO for 1,1-difluoro-3-isocyanatopropane).

- Higher molecular weight (149.05 g/mol vs. ~123.08 g/mol for the difluoro compound) may affect volatility and solubility .

- Applications : Used in specialty polymers requiring enhanced chemical resistance.

3,3-Difluoro-1-aminopropane Hydrochloride

- Structure : CHF₂-CH₂-CH₂-NH₂·HCl (amine vs. isocyanate).

- Key Differences :

- Applications : Intermediate in drug synthesis, e.g., for fluorinated bioactive molecules.

1,1-Difluoro-3-isocyanocyclobutane

1,1,1,3,3-Pentachloro-2,2-difluoropropane

- Structure : CCl₃-CF₂-CHCl₂ (mixed chloro/fluoro substituents).

- Key Differences :

- Applications: Historical use as a refrigerant, now phased out due to environmental concerns.

1-Fluoro-3-iodopropane

- Structure : CH₂F-CH₂-CH₂I.

- Key Differences :

- Applications : Alkylating agent in organic synthesis.

Comparative Data Table

Research Findings and Trends

- Reactivity : Fluorine atoms at C1 in isocyanatopropane derivatives reduce electron density at the isocyanate group, slowing hydrolysis but enhancing selectivity in urethane formation .

- Toxicity : Fluorinated isocyanates generally exhibit lower acute toxicity than chlorinated analogs, though inhalation hazards persist .

- Synthetic Utility : Difluoro-isocyanates are preferred over trifluoro analogs in drug conjugation due to balanced reactivity and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.